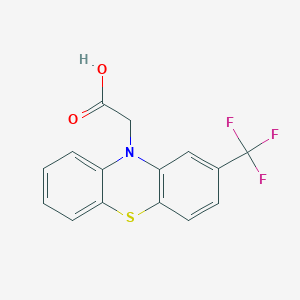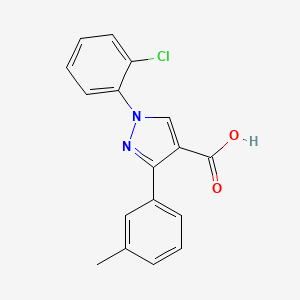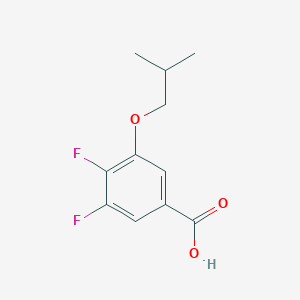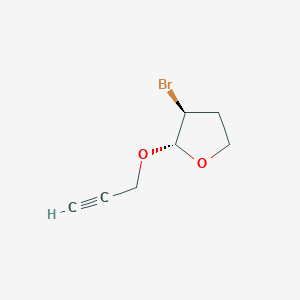
2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one: is an organic compound characterized by the presence of a difluoropropanoyl group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one typically involves the reaction of 2,2-difluoropropanoyl chloride with 4-methylcyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of difluoromethyl groups can improve the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways by inhibiting key enzymes or altering signal transduction processes .
Comparaison Avec Des Composés Similaires
2,2-Difluoropropanoyl chloride: A precursor used in the synthesis of 2-(2,2-Difluoropropanoyl)-4-methylcyclohexan-1-one.
2,2-Difluoropropanol: Another compound containing the difluoromethyl group, used in various chemical reactions.
4-Methylcyclohexanone: The cyclohexanone derivative used as a starting material in the synthesis.
Uniqueness: this compound is unique due to the presence of both a difluoropropanoyl group and a cyclohexanone ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H14F2O2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
2-(2,2-difluoropropanoyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-6-3-4-8(13)7(5-6)9(14)10(2,11)12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
HUDGUOVIZKVYDM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)C(C1)C(=O)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B13079853.png)
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)





![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)



